
Nvp-cgm097
Vue d'ensemble
Description
NVP-CGM097 est un inhibiteur hautement puissant et sélectif de la protéine humaine double minute 2, également connue sous le nom d'homologue de la double minute 2 de la souris. Ce composé est conçu pour perturber l'interaction entre la protéine humaine double minute 2 et la protéine tumorale p53, réactivant ainsi la fonction suppressive tumorale de p53. This compound a montré des résultats prometteurs dans des études précliniques et est actuellement en phase I d'essais cliniques pour le traitement des tumeurs avec p53 de type sauvage .
Mécanisme D'action
Target of Action
NVP-CGM097 is a highly potent and selective inhibitor of MDM2 . MDM2, also known as HDM2, is an E3 ubiquitin ligase that targets the p53 protein for degradation by the proteasome . The p53 protein, also known as the “guardian of the genome”, is a transcription factor that controls the cellular response to DNA damage or other stress stimuli through the induction of cell-cycle arrest, DNA repair, apoptosis, or senescence .
Mode of Action
This compound binds to the p53 binding-site of the MDM2 protein, disrupting the interaction between both proteins . This leads to an activation of the p53 pathway . The binding kinetics of this compound to MDM2 are characterized by a high association rate constant and a moderate dissociation rate constant .
Biochemical Pathways
The disruption of the MDM2-p53 interaction by this compound leads to the activation of the p53 pathway . This results in the induction of cell-cycle arrest, DNA repair, apoptosis, or senescence . In tumor cells, p53 is frequently inactivated, often via overexpression of MDM2 that binds p53 with high affinity, thereby promoting its degradation as well as masking its ability to activate transcription .
Pharmacokinetics
This compound displays desirable pharmacokinetic and pharmacodynamic profiles in animals together with excellent oral bioavailability . This triggers rapid and sustained activation of p53-dependent pharmacodynamic biomarkers resulting in tumor regression in multiple xenografted models of p53 wild-type human cancer .
Result of Action
This compound activates p53 in human cells and induces robust p53-dependent cell cycle arrest and apoptosis in human p53 wild-type tumor cells . Its activity and selectivity have been tested and confirmed across a large panel of cancer cell lines from the Cancer Cell Line Encyclopedia .
Action Environment
The action of this compound can be influenced by the cellular environment. For instance, the aberrant expression and function of ATP-binding cassette (ABC) transporters can lead to multidrug resistance (MDR), a major challenge in the treatment of tumors . This compound has been shown to reverse ABCB1-mediated MDR by directly blocking the ABCB1-mediated drug efflux and raising the accumulation of chemotherapeutic drugs in cancer cells .
Analyse Biochimique
Biochemical Properties
Nvp-cgm097 binds to the p53 binding-site of the MDM2 protein, disrupting the interaction between both proteins . This leads to an activation of the p53 pathway . The Ki value of this compound for human MDM2 is 1.3 nM, indicating a high binding affinity .
Cellular Effects
This compound activates p53 in human cells and induces robust p53-dependent cell cycle arrest and apoptosis in human p53 wild-type tumor cells . It has been tested and confirmed across a large panel of cancer cell lines from the Cancer Cell Line Encyclopedia .
Molecular Mechanism
The molecular mechanism of this compound involves blocking the p53-MDM2 interaction using non-peptidic small-molecule inhibitors . By binding to the p53 pocket on the surface of MDM2, this compound effectively disrupts the interaction between p53 and MDM2 .
Temporal Effects in Laboratory Settings
This compound displays desirable pharmacokinetic and pharmacodynamic profiles in animals together with excellent oral bioavailability . It triggers rapid and sustained activation of p53-dependent pharmacodynamic biomarkers resulting in tumor regression in multiple xenografted models of p53 wild-type human cancer .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It displays desirable pharmacokinetic and pharmacodynamic profiles in animals, which triggers rapid and sustained activation of p53-dependent pharmacodynamic biomarkers .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to the p53 pathway . By binding to MDM2, this compound disrupts the interaction between MDM2 and p53, leading to the activation of the p53 pathway .
Subcellular Localization
Considering its mechanism of action, it is likely that this compound localizes to the nucleus where the p53-MDM2 interaction takes place .
Méthodes De Préparation
La synthèse de NVP-CGM097 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation d'un noyau de dihydroisoquinoléinone, suivie de l'introduction de divers substituants pour améliorer la puissance et la sélectivité du composé. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de réactifs tels que des acides, des bases et des agents oxydants. Les méthodes de production industrielle de this compound sont optimisées pour garantir un rendement et une pureté élevés, avec des mesures strictes de contrôle de la qualité en place .
Analyse Des Réactions Chimiques
NVP-CGM097 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du composé.
Substitution : this compound peut subir des réactions de substitution où des substituants spécifiques sont remplacés par d'autres groupes fonctionnels. Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs.
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Chimie : Le composé est utilisé comme un outil pour étudier les interactions protéine-protéine, en particulier l'interaction entre la protéine humaine double minute 2 et la protéine tumorale p53.
Biologie : this compound est utilisé pour étudier le rôle de la protéine humaine double minute 2 dans les processus cellulaires tels que la régulation du cycle cellulaire, l'apoptose et la réparation de l'ADN.
Médecine : Le composé est évalué comme agent thérapeutique potentiel pour le traitement des cancers avec p53 de type sauvage. Il a montré une efficacité dans des modèles précliniques de divers cancers, y compris les tumeurs solides et les malignités hématologiques.
Mécanisme d'action
This compound exerce ses effets en se liant à la protéine humaine double minute 2 avec une forte affinité, empêchant ainsi l'interaction entre la protéine humaine double minute 2 et la protéine tumorale p53. Cela conduit à la stabilisation et à l'activation de p53, ce qui induit à son tour l'arrêt du cycle cellulaire et l'apoptose dans les cellules tumorales. Les cibles moléculaires et les voies impliquées comprennent la protéine humaine double minute 2, la protéine tumorale p53 et les effecteurs en aval tels que la protéine p21 et la protéine du rétinoblastome .
Applications De Recherche Scientifique
NVP-CGM097 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound is used as a tool to study protein-protein interactions, particularly the interaction between the human double minute 2 protein and the tumor protein p53.
Biology: this compound is used to investigate the role of the human double minute 2 protein in cellular processes such as cell cycle regulation, apoptosis, and DNA repair.
Medicine: The compound is being evaluated as a potential therapeutic agent for the treatment of cancers with wild-type p53. It has shown efficacy in preclinical models of various cancers, including solid tumors and hematological malignancies.
Comparaison Avec Des Composés Similaires
NVP-CGM097 est unique dans sa puissance élevée et sa sélectivité pour la protéine humaine double minute 2. Les composés similaires comprennent :
Nutlin-3 : Un autre inhibiteur de la protéine humaine double minute 2, mais avec une puissance et une sélectivité plus faibles que this compound.
RG7112 : Un inhibiteur de petite molécule de la protéine humaine double minute 2, actuellement en développement clinique.
MI-773 : Un inhibiteur puissant de la protéine humaine double minute 2, avec un mécanisme d'action similaire à celui de this compound. La singularité de this compound réside dans ses propriétés pharmacocinétiques et pharmacodynamiques optimisées, qui se traduisent par une meilleure efficacité et des profils de sécurité par rapport à d'autres composés similaires
Propriétés
IUPAC Name |
(1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47ClN4O4/c1-25(2)47-35-22-33-28(20-34(35)46-5)21-36(44)43(38(33)27-8-10-29(39)11-9-27)32-16-14-30(15-17-32)41(4)23-26-6-12-31(13-7-26)42-19-18-40(3)37(45)24-42/h8-11,14-17,20,22,25-26,31,38H,6-7,12-13,18-19,21,23-24H2,1-5H3/t26?,31?,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRSLRWKONPSRQ-CPOWQTMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C2CC(=O)N([C@H](C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313363-54-0 | |
| Record name | CGM-097 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1313363540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CGM-097 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UF6MSL0ZH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


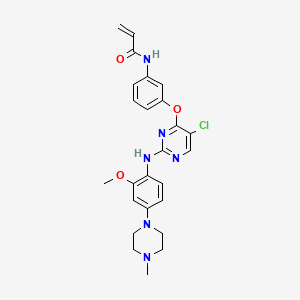
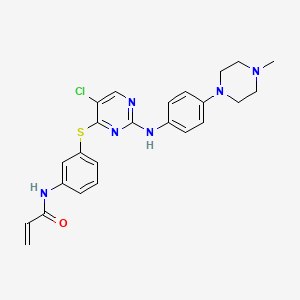
![2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide](/img/structure/B612001.png)

![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide](/img/structure/B612004.png)

![N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide](/img/structure/B612008.png)


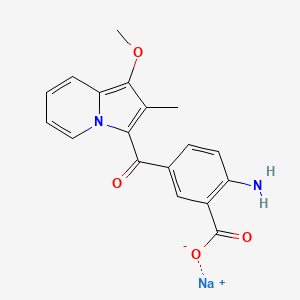

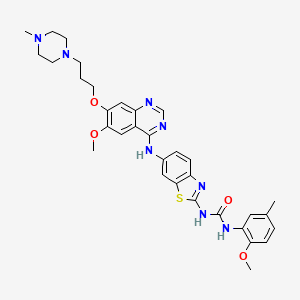
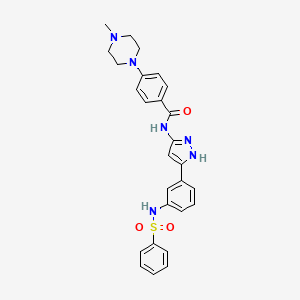
![2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone](/img/structure/B612021.png)
